molecular formula C25H27N5O2 B6484026 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 2549007-48-7

2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B6484026
CAS No.: 2549007-48-7
M. Wt: 429.5 g/mol
InChI Key: SIZHWHPNUVXALW-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . They are used to prepare libraries of novel heterocyclic compounds with potential biological activities .


Synthesis Analysis

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . The compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Mechanism of Action

The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression . Compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c31-24(30-13-3-5-20-4-1-2-6-23(20)30)18-29-14-9-22(10-15-29)32-25-27-16-21(17-28-25)19-7-11-26-12-8-19/h1-2,4,6-8,11-12,16-17,22H,3,5,9-10,13-15,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZHWHPNUVXALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3CCC(CC3)OC4=NC=C(C=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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